Bienvenue dans la boutique en ligne BenchChem!

1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Physicochemical profiling Lipophilicity Benzimidazole SAR

1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 432015-28-6) is a fully synthetic small molecule (C22H19ClN2O2, MW 378.86 g/mol) belonging to the benzimidazole class. Its structure features a 2-chlorobenzyl substituent at N1 and a 4-methoxyphenoxymethyl group at C2 of the benzimidazole core.

Molecular Formula C22H19ClN2O2
Molecular Weight 378.86
CAS No. 432015-28-6
Cat. No. B2933792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
CAS432015-28-6
Molecular FormulaC22H19ClN2O2
Molecular Weight378.86
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
InChIInChI=1S/C22H19ClN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3
InChIKeyVJEABSQWDOARMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 432015-28-6): A Screening Benzimidazole with Defined Substituent Architecture


1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 432015-28-6) is a fully synthetic small molecule (C22H19ClN2O2, MW 378.86 g/mol) belonging to the benzimidazole class [1]. Its structure features a 2-chlorobenzyl substituent at N1 and a 4-methoxyphenoxymethyl group at C2 of the benzimidazole core. The compound has been evaluated in multiple high-throughput screening (HTS) panels deposited in PubChem and curated in ChEMBL (CHEMBL1570487), where it exhibited predominantly inactive or inconclusive results across diverse target classes, including a general anesthetic competitive binding assay (ferritin, potency 50.1 µM), TGF-β pathway counterscreens, and TDP1 inhibition assays [2]. Its computed physicochemical profile includes an AlogP of 5.33, zero hydrogen bond donors, and one Rule-of-Five violation, placing it in a property space distinct from more polar benzimidazole analogs [3].

Why In-Class Substitution of 1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole Fails Without Direct Comparative Evidence


Benzimidazole derivatives with 1-benzyl and 2-alkoxy/aryloxymethyl substitution constitute a structurally dense chemical space where minor substituent changes can drastically alter target engagement, selectivity, and ADME properties. The target compound bears a specific 2-chlorobenzyl N1 substituent and a 4-methoxyphenoxymethyl C2 group. Close analogs with regioisomeric chlorine placement (e.g., 4-chlorobenzyl) or methoxy positional isomers (e.g., 2-methoxyphenoxy or 3,4-dimethoxy) exhibit divergent molecular shapes, electrostatic potentials, and lipophilicity profiles [1]. The 2-chloro substitution on the benzyl ring introduces a steric and electronic ortho-effect not present in 4-chloro analogs, which can alter the compound's conformational preferences and interaction with hydrophobic binding pockets. Generic replacement without empirical verification of target-specific activity, selectivity, and cytotoxicity is not scientifically justified [2].

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 432015-28-6)


Physicochemical Differentiation: AlogP and PSA vs. 4-Chlorobenzyl and 3,4-Dimethoxy Analogs

The target compound's computed AlogP of 5.33 and polar surface area (PSA) of 36.28 Ų differ substantially from two structurally close analogs. The 4-chlorobenzyl regioisomer (1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, CAS 1260806-15-2) and the 3,4-dimethoxyphenyl C2-substituted analog (1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole, CAS 431976-91-9) share the same molecular formula (C22H19ClN2O2) but differ in substitution pattern, resulting in distinct AlogP and PSA values that affect membrane permeability and solubility [1]. The target compound's 2-chlorobenzyl N1 group produces a unique ortho-effect that can restrict rotational freedom compared to the 4-chloro isomer, potentially influencing target binding kinetics [2].

Physicochemical profiling Lipophilicity Benzimidazole SAR

HTS Profiling: Broad Selectivity Evidence Against Ferritin, TGF-β Pathway, Luciferase, and TDP1 Targets

The compound was subjected to six confirmatory qHTS assays from the PubChem database (curated in ChEMBL under CHEMBL1570487). It was Not Active in a general anesthetic competitive binding assay using ferritin/1-AMA (potency 50.1 µM), inactive in a HepG2 cytotoxicity counterscreen (potency 12.6 µM), and returned inconclusive results in TGF-β pathway inhibition (SMAD3, potency 35.5 µM), firefly luciferase counterscreening (potency 15.1 µM), and TDP1 inhibition assays both without and with camptothecin (potencies 25.9 µM and 29.1 µM, respectively) [1]. This broad inactivity profile across mechanistically diverse targets indicates that the compound does not act as a promiscuous inhibitor, distinguishing it from many benzimidazole analogs that show non-specific assay interference [2].

High-throughput screening Selectivity profiling PubChem bioassay

Structural Uniqueness: Ortho-Chloro Benzyl N1 Substitution vs. Para-Chloro and Unsubstituted Analogs

The 2-chlorobenzyl N1 substituent in the target compound creates a distinctive ortho-substitution pattern not found in common analogs such as 1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 1260806-15-2, para-Cl) or 1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (unsubstituted benzyl). The ortho-chlorine introduces both steric hindrance and an electron-withdrawing inductive effect proximal to the benzimidazole N1, which can influence the pKa of the benzimidazole NH (when deprotonated) and alter the dihedral angle between the benzyl ring and the benzimidazole plane [1]. In congeneric series of benzimidazole-based kinase inhibitors, ortho-substitution on the N1-benzyl group has been shown to reduce planarity and modulate target binding affinity by up to 10-fold compared to para-substituted analogs [2].

Structural isomerism Ortho-effect Benzimidazole N1 substitution

Recommended Application Scenarios for 1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole Based on Quantitative Evidence


Negative Control Compound for Benzimidazole HTS Campaigns

With confirmed inactivity or inconclusive results across six diverse qHTS assays (ferritin, HepG2 cytotoxicity, TGF-β/SMAD3, luciferase, and TDP1), this compound serves as a well-characterized negative control for benzimidazole-focused screening libraries. Its clean profile (all potencies >10 µM) makes it suitable for establishing baseline assay noise and ruling out benzimidazole scaffold-based false positives [1].

SAR Starting Scaffold with Defined Ortho-Chloro Structural Constraint

The ortho-chlorobenzyl N1 group imposes a non-planar conformation distinct from para-chloro and unsubstituted benzyl analogs. Medicinal chemistry teams optimizing benzimidazole-based inhibitors for targets with sterically demanding binding pockets can use this compound as a starting scaffold where the ortho-effect is intentionally preserved to reduce planarity and alter binding kinetics [2].

Physicochemical Reference Standard for Lipophilic Benzimidazoles

With a computed AlogP of 5.33, zero H-bond donors, and one Rule-of-Five violation, this compound occupies the higher-lipophilicity boundary of drug-like benzimidazole chemical space. It can serve as a reference standard for calibrating computational logP prediction models and for benchmarking the permeability-solubility trade-off in benzimidazole lead optimization programs [3].

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.